molecular formula C12H12N2OS B263535 N-[2-(2-thienyl)ethyl]nicotinamide

N-[2-(2-thienyl)ethyl]nicotinamide

Cat. No.: B263535
M. Wt: 232.3 g/mol
InChI Key: VMWNPRLDFTXJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-Thienyl)ethyl]nicotinamide is a nicotinamide derivative featuring a thienyl ethyl substituent attached to the amide nitrogen. This article compares these analogs to infer structure-activity relationships (SAR) and safety profiles.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15)

InChI Key

VMWNPRLDFTXJRJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog Overview

The table below summarizes key structural analogs, their substituents, reported activities, and safety

Compound Name (CAS No.) Substituents Reported Activity/Safety Data Source Evidence
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Methoxy, trifluoromethyl biphenyl Potent and selective agonist (avg. activity from ref 44)
2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide (1016674-02-4) Chloro, dimethylamino ethyl Safety data available (GHS-compliant SDS)
2-Cyano-N-[(methylamino)carbonyl]acetamide (6972-77-6) Cyano, methylamino carbamoyl Toxicological properties not fully studied
N-[2-(diethylamino)ethyl]-2-phenylacetamide (51816-17-2) Phenyl, diethylamino ethyl Structural data only; no activity reported

Substituent Effects on Pharmacological Activity

  • Trifluoromethyl Biphenyl and Methoxy Groups () : The compound in demonstrates high potency as an agonist, attributed to electron-withdrawing trifluoromethyl and methoxy groups enhancing receptor binding. The biphenyl moiety may improve lipid solubility and membrane penetration.
  • Chloro and Dimethylamino Ethyl Groups (): The chloro substituent in ’s compound likely influences electron distribution, while the dimethylamino ethyl chain may enhance solubility. No direct activity data is provided, but its safety data suggests moderate handling precautions.
  • Thienyl vs.

Hypothetical Insights for N-[2-(2-Thienyl)ethyl]nicotinamide

  • Activity : The thienyl group’s aromaticity and sulfur atom may enhance binding to sulfur-interacting enzyme pockets compared to phenyl () or chloro () analogs.
  • However, thiophene metabolites (e.g., sulfoxides) warrant further study.

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